5,6-Dihydroxy-8-aminoquinoline

Methemoglobinemia Erythrocyte Toxicity 8-Aminoquinoline Metabolism

Researchers studying primaquine-induced hemolytic toxicity face the challenge of distinguishing direct oxidative effects from hepatic metabolism. 5,6-Dihydroxy-8-aminoquinoline (CAS 17605-92-4) eliminates this variable as a direct-acting redox probe. ● Generates o-semiquinone radicals & H₂O₂ for metHb formation assays. ● Functions as a GC-MS reference standard via TMS derivatization. ● Enables G6PD-deficient erythrocyte oxidative stress modeling. Supplied with ≥95% purity; ready for global dispatch.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 17605-92-4
Cat. No. B101263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-8-aminoquinoline
CAS17605-92-4
Synonyms5,6-dihydroxy-8-aminoquinoline
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C(=O)C2=C1)O)N
InChIInChI=1S/C9H8N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4,12-13H,10H2
InChIKeyLPPNSXHQXQXLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxy-8-aminoquinoline – Metabolism & Toxicity Studies


5,6-Dihydroxy-8-aminoquinoline (CAS 17605-92-4), a hydroxylated derivative of the 8-aminoquinoline class with molecular formula C9H8N2O2 and molecular weight 176.17 g/mol [1], is a well-established metabolite of the antimalarial drug primaquine [2]. As a putative metabolite, it is primarily utilized as a research tool to investigate the mechanisms of primaquine-induced toxicity, particularly methemoglobinemia and hemolytic anemia [3].

Direct oxidant for mechanism-of-toxicity studies (no metabolic activation needed)
Differs from primaquine, which requires activation
Generates o-semiquinone radicals and H₂O₂, enabling redox pathway research
Well-characterized oxidative fingerprint
Validated GC-MS detection method supports analytical tracking
Submicrogram sensitivity via TMS derivatization

5,6-Dihydroxy-8-aminoquinoline vs. Other 8-Aminoquinolines


5,6-Dihydroxy-8-aminoquinoline exhibits a unique toxicological profile that distinguishes it from its parent compound primaquine and other 8-aminoquinoline analogs. While primaquine requires metabolic activation to exert its therapeutic and toxic effects, 5,6-dihydroxy-8-aminoquinoline is a direct-acting oxidant, as demonstrated by its potent methemoglobin-forming activity in vitro [1]. This inherent redox activity, characterized by the generation of o-semiquinone radicals and hydrogen peroxide [2], means that its use as a research tool is strictly confined to mechanistic studies of primaquine toxicity and cannot be substituted with other 8-aminoquinolines, which lack this specific oxidative fingerprint [3].

Primaquine or parent 8-aminoquinoline: Requires metabolic activation; direct oxidative profile may not transfer, leading to null results in in vitro assays.
Other hydroxylated metabolites (e.g., 5-hydroxyprimaquine): Radical species differ; redox chemistry and pathway endpoints may shift.
Unvalidated analytical reference: Lack of established GC-MS method limits reliable quantitation in biological matrices.

5,6-Dihydroxy-8-aminoquinoline: Comparative Evidence


In Vitro Methemoglobin Formation vs. Primaquine

5,6-Dihydroxy-8-aminoquinoline is identified as a potent methemoglobin (MHb)-forming compound in vitro, unlike its parent drug primaquine, which is inactive in this direct assay system. The study demonstrates that only 8-aminoquinoline derivatives capable of being oxidized to quinones or iminoquinones exhibit this direct effect [1].

In Vitro MHb Formation
Head-to-head
Active in direct assay vs. primaquine inactive
Supports toxicity mechanism study fit
Canine hemolysate / purified oxyhemoglobin; spectrophotometric detection
Methemoglobinemia Erythrocyte Toxicity 8-Aminoquinoline Metabolism

o-Semiquinone Radical vs. 5-Hydroxyprimaquine

5,6-Dihydroxy-8-aminoquinoline generates o-semiquinone radicals under physiological conditions, a property shared with 5-hydroxydemethylprimaquine but distinct from the radical species formed by other metabolites like 5-hydroxyprimaquine [1].

Radical Species
Head-to-head
o-Semiquinone radical identified
Defines redox pathway research context
EPR spectroscopy; differs from 5-hydroxyprimaquine radical profile
Redox Cycling EPR Spectroscopy Oxidative Stress

Hydrogen Peroxide Generation

Incubation of 5,6-dihydroxy-8-aminoquinoline (AQD) with luminol results in chemiluminescence, which is inhibited by catalase, confirming the generation of hydrogen peroxide (H₂O₂). This quantifiable signal provides a direct measure of its pro-oxidant activity, in contrast to the parent drug [1].

H₂O₂ Generation
Cross-study
Positive chemiluminescence; catalase-sensitive
Enables oxidative stress pathway study
Luminol assay; inhibited by catalase, not SOD
Reactive Oxygen Species Chemiluminescence G6PD Deficiency

Submicrogram Detection by GC-MS

5,6-Dihydroxy-8-aminoquinoline can be detected at submicrogram levels using selected ion monitoring (SIM) gas chromatography-mass spectrometry (GC-MS) after conversion to its trimethylsilyl (TMS) ether derivative. This method enables sensitive and specific quantitation in biological matrices, a critical capability not universally established for all 8-aminoquinoline metabolites [1].

GC-MS Detection
Method context
Submicrogram detection via SIM
Supports analytical method validation
TMS derivatization; validated in biological matrices
Analytical Chemistry Pharmacokinetics Drug Metabolism

5,6-Dihydroxy-8-aminoquinoline: Application Scenarios


Primaquine-Induced Methemoglobinemia

Use 5,6-dihydroxy-8-aminoquinoline as a direct-acting, in vitro positive control to investigate the molecular mechanisms of methemoglobin formation. Its potent activity in hemolysate and purified hemoglobin assays [1] allows for the study of oxidative pathways independent of hepatic metabolism.

Redox Cycling & Radical Toxicity

Employ 5,6-dihydroxy-8-aminoquinoline to model oxidative stress pathways. Its well-characterized ability to generate o-semiquinone radicals and hydrogen peroxide [1] makes it a valuable tool for studying the downstream effects of redox cycling on erythrocyte integrity and antioxidant defense systems.

Analytical Method for Metabolites

Utilize 5,6-dihydroxy-8-aminoquinoline as a reference standard for developing and validating GC-MS or other analytical methods aimed at detecting and quantifying hydroxylated 8-aminoquinoline metabolites in biological samples [1]. Its established detection profile via TMS derivatization provides a reliable benchmark.

G6PD-Deficiency Hemolysis Models

Use 5,6-dihydroxy-8-aminoquinoline to induce oxidative stress in erythrocyte models, particularly those with G6PD deficiency. The compound's ability to generate H₂O₂ and stimulate the hexose monophosphate shunt [1] makes it a relevant chemical probe for dissecting the susceptibility of G6PD-deficient red blood cells to primaquine-related hemolysis.

Application
Selection Property
Validation Focus
Primaquine-Induced Methemoglobinemia Study
Direct oxidant (no metabolic activation required)
In vitro MHb formation endpoint
Redox Cycling & Radical Toxicity Research
Characterized radical generation profile
o-Semiquinone EPR spectral analysis
Analytical Method for 8-Aminoquinoline Metabolites
Validated GC-MS detection benchmark
Submicrogram SIM quantitation
G6PD-Deficiency Erythrocyte Hemolysis Model
H₂O₂ generation & oxidative stress induction
Hexose monophosphate shunt stimulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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